3-Hydroxynorerythrosuamide
Description
These compounds share a hydroxyamide functional group, which is critical for their reactivity and biological activity. Hydroxyamides are often utilized as intermediates in drug development, particularly in the synthesis of enzyme inhibitors or metal-chelating agents .
Properties
CAS No. |
58189-27-8 |
|---|---|
Molecular Formula |
C24H37NO7 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
methyl (1R,2S,4aR,4bS,7E,8R,8aS,9R,10aR)-2,9-dihydroxy-1,4a,8-trimethyl-7-[2-[2-(methylamino)ethoxy]-2-oxoethylidene]-10-oxo-2,3,4,4b,5,6,8,8a,9,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H37NO7/c1-13-14(12-17(27)32-11-10-25-4)6-7-15-18(13)19(28)20(29)21-23(15,2)9-8-16(26)24(21,3)22(30)31-5/h12-13,15-16,18-19,21,25-26,28H,6-11H2,1-5H3/b14-12+/t13-,15-,16-,18-,19+,21+,23+,24-/m0/s1 |
InChI Key |
YQNVHQBNMDNXCT-XCUNVJOASA-N |
Isomeric SMILES |
C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCNC)[C@]3(CC[C@@H]([C@]([C@@H]3C(=O)[C@@H]2O)(C)C(=O)OC)O)C |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3C(=O)C2O)(C)C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynorerythrosuamide typically involves multi-step organic reactions. One common method includes the hydroxylation of norerythrosuamide using specific catalysts and reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxynorerythrosuamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxynorerythrosuamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical and application-based differences between 3-Hydroxynorerythrosuamide analogs and related compounds:
*Derived from ranitidine-related compounds in .
Key Findings:
Structural Variations: 3-Hydroxybutanamide (C₄H₉NO₂) and N-Hydroxyoctanamide (C₈H₁₇NO₂) differ in alkyl chain length, impacting solubility and lipophilicity. Shorter chains (e.g., C4) may enhance aqueous solubility, while longer chains (e.g., C8) favor lipid membrane interactions . N-Hydroxysuccinimide (C₄H₅NO₃) features a cyclic structure, enabling its role as a reactive intermediate in bioconjugation, unlike linear hydroxyamides .
Safety and Regulatory Profiles :
- Nitrosamine Risk : Linear hydroxyamides like 3-Hydroxybutanamide may pose nitrosamine formation risks under acidic or high-temperature conditions, similar to ranitidine impurities. highlights the necessity of chloride ions (e.g., NaCl) to accelerate nitrosation, a critical consideration in drug substance workflows .
- Handling Requirements : N-Hydroxysuccinimide mandates stringent protocols due to its reactivity, whereas N-Hydroxyoctanamide has fewer reported hazards .
Applications :
- 3-Hydroxybutanamide is primarily a research chemical, while N-Hydroxyoctanamide sees broader industrial use. Ranitidine-related nitroacetamides underscore the importance of impurity control in pharmaceuticals .
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